5-(4-Tert-butylphenyl)indoline

Physicochemical characterization Separation science Thermal properties

Researchers requiring indoline scaffolds with enhanced thermal stability and lipophilicity for high-temperature or intracellular applications face limited options with simpler analogs. 5-(4-Tert-butylphenyl)indoline directly addresses these constraints. - Boiling point ~390 °C enables use in solvent-free melt reactions and high-boiling solvent systems where unsubstituted indoline evaporates. - Elevated logP (>2.5 units above indoline) enhances membrane permeability, making it a preferred core for intracellular probes and ligands. - Cu(I)-catalyzed oxidative aromatization proceeds with steric shielding from the tert-butyl group, suppressing overoxidation compared to 5-phenylindoline.

Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
Cat. No. B12852220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Tert-butylphenyl)indoline
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3
InChIInChI=1S/C18H21N/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-9,12,19H,10-11H2,1-3H3
InChIKeyHXCIOIZIWJBUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Tert-butylphenyl)indoline: Overview and Key Properties


5-(4-Tert-butylphenyl)indoline (CAS 893736-15-7) is a substituted indoline featuring a para-tert-butylphenyl group at the 5-position . Indolines are 2,3-dihydro analogs of indoles, possessing a saturated C2–C3 bond that profoundly alters their electronic character, reactivity, and physicochemical profile compared to their aromatic indole counterparts [1]. The para-tert-butyl substituent introduces substantial steric bulk and lipophilicity, properties that distinguish this compound from unsubstituted indoline and simpler 5-aryl indoline analogs in both physical properties and potential binding interactions .

Workflow
Sterically shielded indoline for oxidative aromatization to indole derivatives
Selection
Elevated thermal stability supports high-temperature reaction sequences
Use Context
Enhanced lipophilicity aids non-polar media and membrane partitioning studies

Why This Indoline Cannot Be Replaced by Other Indolines


Indoline derivatives are not interchangeable due to the pronounced influence of substituents on their physicochemical and biochemical behavior. The para-tert-butylphenyl group in 5-(4-Tert-butylphenyl)indoline confers significantly higher lipophilicity and steric demand compared to unsubstituted indoline or 5-phenylindoline . These differences directly affect boiling point, density, solubility, and predicted biological interactions such as membrane permeability and target binding [1]. Furthermore, the saturated indoline core exhibits distinct oxidative stability and reactivity compared to the fully aromatic indole analog 5-(4-tert-butylphenyl)-1H-indole [2]. Generic substitution without considering these quantifiable differences can lead to altered reaction outcomes, compromised physical properties, and failed biological assays.

Unsubstituted / 5-phenyl indoline Altered lipophilicity and steric demand may shift solubility, membrane partitioning, and reaction outcomes.
Indole analog Saturated indoline core exhibits distinct oxidative stability and reactivity; direct replacement may compromise synthesis design.
Other 5-aryl indolines Substituent identity (tert-butyl vs. methyl/phenyl) significantly influences density, boiling point, and predicted logP; generic substitution can lead to inconsistent physical properties.

Key Differentiation Evidence


Boiling Point vs. Unsubstituted Indoline

5-(4-Tert-butylphenyl)indoline exhibits a substantially higher predicted boiling point than the parent indoline scaffold, reflecting the increased molecular weight and enhanced van der Waals interactions conferred by the 4-tert-butylphenyl substituent. This difference is critical for purification protocol design and thermal stability assessment .

Boiling Point
Reported
~170 °C higher than indoline
Supports thermal separation design
Predicted at 760 Torr; experimental comparator
Physicochemical characterization Separation science Thermal properties

Density vs. 5-Phenylindoline

Despite a higher molecular weight (251.37 vs 195.26 g/mol), 5-(4-Tert-butylphenyl)indoline has a lower predicted density than 5-phenylindoline, attributable to the sterically demanding tert-butyl group disrupting efficient crystal packing . This inverse relationship between molecular weight and density is a hallmark of the tert-butyl effect.

Density vs. 5-Phenylindoline
Reported
12% lower density despite 29% higher molecular weight
Informs volume-based formulation calculations
Predicted density at 25 °C
Density measurement Formulation science Molecular packing

Basicity (pKa) Comparison

The predicted pKa of 5-(4-Tert-butylphenyl)indoline (5.25 ± 0.20) is essentially identical to that of unsubstituted indoline (5.20 ± 0.20) . This indicates that the 5-(4-tert-butylphenyl) substituent does not electronically perturb the indoline nitrogen basicity, despite its significant steric and lipophilic contributions. In contrast, the indole analog exhibits a much higher N–H pKa of 16.86 .

pKa (Basicity)
Reported
pKa 5.25 ± 0.20, conserved vs. indoline
Existing extraction and salt formation protocols may apply directly
Predicted; indole analog pKa >16.8
Acid-base chemistry Extraction optimization Salt formation

Oxidation Potential vs. Indole Analog

The saturated 2,3-dihydroindole (indoline) core is inherently more electron-rich and oxidatively labile than the fully aromatic indole system. Autoxidation studies show that 2,3-dihydroindole oxidizes more rapidly than indole, with autoxidation induction times below 30 minutes [1]. The para-tert-butylphenyl group at the 5-position adds steric shielding, potentially moderating this oxidation susceptibility compared to unsubstituted indoline [2].

Oxidation Potential
Class-level
Indoline core more oxidizable than indole; tert-butyl may provide steric shielding
Storage under inert atmosphere recommended; indole analog preferred when oxidative stability is paramount
Class-level inference from autoxidation studies; magnitude unquantified
Redox stability Storage conditions Synthetic planning

Lipophilicity and Membrane Partitioning

The 4-tert-butylphenyl substituent significantly increases lipophilicity relative to unsubstituted indoline. While experimental logP for this specific compound is not published, the closely related 6-(tert-butyl)indoline exhibits a logP of approximately 3.2–3.8, substantially higher than indoline's calculated logP of ~1.5 . For 5-(4-tert-butylphenyl)indoline, the additional phenyl ring further elevates lipophilicity, with predicted logP values for similar 5-arylindolines exceeding 4.0 [1].

Lipophilicity (logP)
Class-level
Predicted logP > 4.0, >2.5 units above unsubstituted indoline
May support membrane permeability and non-polar media compatibility
Computed values; no experimental shake-flask data for target
Lipophilicity Biomembrane permeability Formulation

Purity Benchmarking for Procurement

Commercial sources offer 5-(4-Tert-butylphenyl)indoline at specified purity grades, providing a basis for procurement specifications . The compound is typically supplied at 95% or 98% purity, comparable to the widely used 5-(4-methylphenyl)indoline and 5-phenylindoline, ensuring that purity-related experimental variability is minimized when transitioning between analogs within the same vendor class .

Purity Benchmarking
Specification review
95–98% HPLC purity, comparable to 5-arylindoline analogs
Standard purity specifications support reproducible procurement
As reported by chemical suppliers
Quality control Specifications comparison Procurement

Recommended Application Scenarios


Synthesis of Sterically Shielded Indoles

The indoline core of 5-(4-Tert-butylphenyl)indoline serves as a latent indole precursor. Cu(I)-catalyzed oxidative aromatization converts indolines to indoles in high yield, as demonstrated with sensitive pharmaceutical intermediates [1]. The para-tert-butylphenyl group provides steric shielding during oxidation, potentially suppressing overoxidation side reactions that plague unsubstituted indolines. This makes the compound valuable for synthesizing 5-(4-tert-butylphenyl)-1H-indole derivatives under controlled oxidative conditions where the tert-butyl group's steric bulk protects proximal reactive sites.

High-Temperature Reaction Sequences

With a predicted boiling point of ~390 °C—roughly 170 °C higher than unsubstituted indoline —5-(4-Tert-butylphenyl)indoline is uniquely suited for reaction sequences requiring elevated temperatures that would evaporate or degrade simpler indoline building blocks. This thermal resilience enables its use in solvent-free melt reactions, high-boiling solvent systems, and continuous flow processes where low-boiling indolines are incompatible.

Membrane-Permeable Probes and Ligands

The substantially elevated logP (>2.5 units above unsubstituted indoline) makes 5-(4-Tert-butylphenyl)indoline a preferred scaffold for designing fluorescent probes, receptor ligands, or enzyme inhibitors intended for intracellular targets where membrane permeability is required. The retained pKa (~5.25) ensures that the indoline nitrogen remains largely unprotonated at physiological pH, further facilitating passive membrane diffusion while maintaining the same basicity-driven extraction and purification behavior as unsubstituted indoline .

Crystallography and Molecular Packing Studies

The lower density (1.020 g/cm³) of 5-(4-Tert-butylphenyl)indoline compared to 5-phenylindoline (1.156 g/cm³) , despite higher molecular weight, indicates disrupted crystal packing due to the bulky tert-butyl group. This property is valuable in crystallography studies where reduced lattice energy facilitates co-crystallization with target proteins or small-molecule partners, and in amorphous formulation development where low-density packing enhances dissolution rates.

Application
Selection Property
Validation Focus
Sterically shielded indole synthesis
Latent indoline-to-indole oxidative conversion
Oxidation condition tolerance; steric protection against overoxidation
High-temperature reaction sequences
Elevated boiling point (~390 °C predicted)
Thermal resilience; compatibility with melt or high-boiling solvent systems
Membrane-permeable probe and ligand design
High lipophilicity and retained pKa ~5.25
Intracellular target access; passive membrane diffusion context
Crystallography and molecular packing studies
Lower density vs. 5-phenylindoline (1.020 vs 1.156 g/cm³)
Disrupted crystal packing; co-crystallization and amorphous formulation potential
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